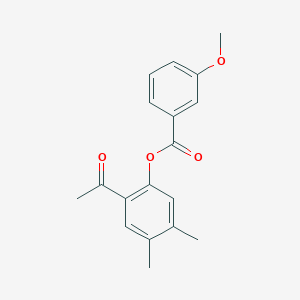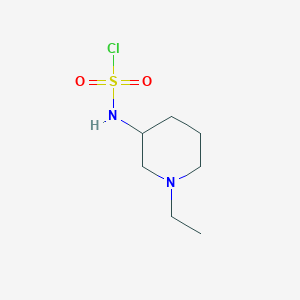
(1-Ethylpiperidin-3-yl)sulfamyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Ethylpiperidin-3-yl)sulfamyl chloride is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a piperidine ring substituted with an ethyl group at the nitrogen atom and a sulfamyl chloride group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethylpiperidin-3-yl)sulfamyl chloride typically involves the reaction of 1-ethylpiperidine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
1-Ethylpiperidine+Chlorosulfonic Acid→(1-Ethylpiperidin-3-yl)sulfamyl chloride+By-products
The reaction is usually conducted at low temperatures to prevent side reactions and to achieve high yields of the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, leading to improved efficiency and yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Ethylpiperidin-3-yl)sulfamyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfamyl chloride group can be substituted with various nucleophiles, leading to the formation of different sulfonamide derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride formed during the reaction.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions include various sulfonamide derivatives, which can be further functionalized to obtain compounds with desired properties for specific applications.
Applications De Recherche Scientifique
(1-Ethylpiperidin-3-yl)sulfamyl chloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor antagonists.
Medicine: It has potential applications in medicinal chemistry for the development of new drugs. Sulfonamide derivatives are known for their antibacterial, antiviral, and anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (1-Ethylpiperidin-3-yl)sulfamyl chloride involves its interaction with biological targets, such as enzymes and receptors. The sulfamyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethylpiperidine: A related compound with a similar piperidine ring structure but lacking the sulfamyl chloride group.
Piperidine-1-sulfonyl chloride: Another sulfonamide derivative with a piperidine ring but different substituents.
Uniqueness
(1-Ethylpiperidin-3-yl)sulfamyl chloride is unique due to the presence of both the ethyl group and the sulfamyl chloride group on the piperidine ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
89316-28-9 |
|---|---|
Formule moléculaire |
C7H15ClN2O2S |
Poids moléculaire |
226.73 g/mol |
Nom IUPAC |
N-(1-ethylpiperidin-3-yl)sulfamoyl chloride |
InChI |
InChI=1S/C7H15ClN2O2S/c1-2-10-5-3-4-7(6-10)9-13(8,11)12/h7,9H,2-6H2,1H3 |
Clé InChI |
GDQRDIZVAIPXDJ-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCCC(C1)NS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


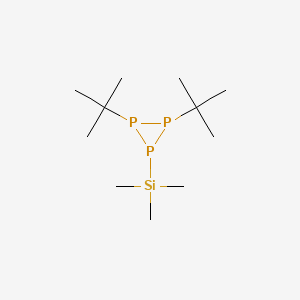

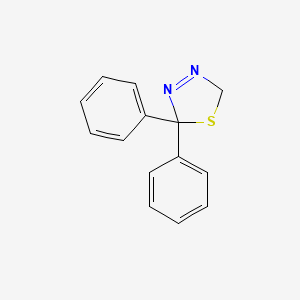
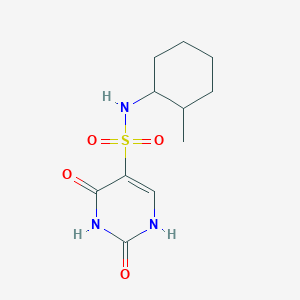
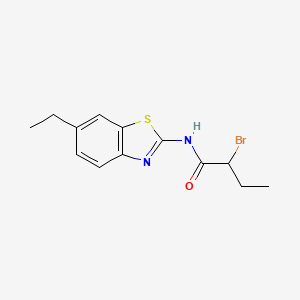
![2-[3-[(4-Amino-2-methoxypyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride](/img/structure/B14135989.png)

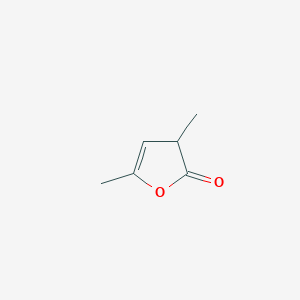
![N-[4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-N-(2-phenylethyl)thiourea](/img/structure/B14136006.png)
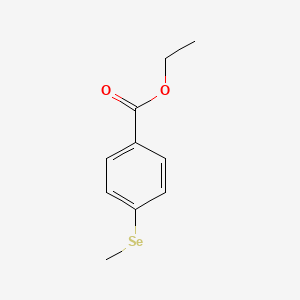
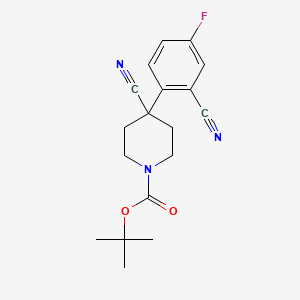

![5-Isopropoxy-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14136027.png)
